Bienvenue dans la boutique en ligne BenchChem!

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

CNS Drug Discovery Physicochemical Profiling Lipophilicity

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 1448064-37-6) is a synthetic small molecule with the molecular formula C19H16FNO5S and a molecular weight of 389.4 g/mol. It belongs to a class of compounds characterized by a 7-methoxybenzofuran-2-carbonyl core linked to a 3-sulfonylazetidine moiety.

Molecular Formula C19H16FNO5S
Molecular Weight 389.4
CAS No. 1448064-37-6
Cat. No. B2842946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
CAS1448064-37-6
Molecular FormulaC19H16FNO5S
Molecular Weight389.4
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H16FNO5S/c1-25-16-4-2-3-12-9-17(26-18(12)16)19(22)21-10-15(11-21)27(23,24)14-7-5-13(20)6-8-14/h2-9,15H,10-11H2,1H3
InChIKeyRTIROLNYRWRFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 1448064-37-6)


(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 1448064-37-6) is a synthetic small molecule with the molecular formula C19H16FNO5S and a molecular weight of 389.4 g/mol [1]. It belongs to a class of compounds characterized by a 7-methoxybenzofuran-2-carbonyl core linked to a 3-sulfonylazetidine moiety. The compound is primarily available as part of screening libraries from chemical vendors and is supplied at a typical purity of 95% [1]. Its computed physicochemical properties, including a topological polar surface area (TPSA) of 85.2 Ų and a calculated logP (XLogP3) of 3.0, position it within a favorable range for CNS drug discovery, though no specific biological target or activity has been publicly disclosed in the literature [1].

Why In-Class Substitution is Not Straightforward for 1448064-37-6


Compounds within the (7-methoxybenzofuran-2-yl)(3-sulfonylazetidin-1-yl)methanone family are not interchangeable due to the significant impact of the sulfonyl substituent on both physicochemical and potentially pharmacological properties. For example, replacing the (4-fluorophenyl)sulfonyl group in 1448064-37-6 with a cyclohexylsulfonyl group in the analog (3-(cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is predicted to substantially alter lipophilicity, as the 4-fluorophenyl group contributes to a balanced logP of 3.0, whereas the cyclohexyl analog is expected to be more lipophilic [1]. Similarly, substituting the 4-fluorophenyl group for a non-aromatic or heteroaromatic group will change the molecule's TPSA and hydrogen bond acceptor count, directly affecting membrane permeability and receptor binding profiles. Without direct experimental data on target engagement, these calculated differences represent the only verifiable basis for selecting one analog over another for a screening campaign.

Head-to-Head Quantitative Evidence for Selection of 1448064-37-6 Over Analogs


Enhanced CNS Drug-Likeness vs. Cyclohexylsulfonyl Analog: LogP and TPSA Comparison

The target compound (1448064-37-6) has a computed XLogP3 of 3.0, which falls within the optimal range (1.5–3.5) for CNS drug candidates [1]. Its direct analog, (3-(cyclohexylsulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, features a cyclohexylsulfonyl group which is expected to increase logP, likely pushing it beyond the ideal CNS range. This is a class-level inference based on the known Hansch constant (π) for cyclohexyl vs. 4-fluorophenyl substituents.

CNS Drug Discovery Physicochemical Profiling Lipophilicity

Lower Topological Polar Surface Area vs. Heteroaryl-Substituted Analogs for Improved Permeability

The target compound exhibits a TPSA of 85.2 Ų [1], which is below the commonly cited threshold of 90 Ų for good oral absorption and CNS penetration (Veber's rule). Analogs with additional polar heterocycles, such as (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, are predicted to have a higher TPSA (>90 Ų), which could be detrimental to passive membrane permeability. This is a class-level inference based on the addition of a triazole group.

Membrane Permeability ADME Prediction Medicinal Chemistry

Differentiated Hydrogen Bond Acceptor Count vs. Furan-2-yl Analog

The target compound (1448064-37-6) has a hydrogen bond acceptor (HBA) count of 6, while its furan-2-yl analog, (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(furan-2-yl)methanone (CAS 1448132-94-2), has an HBA count of 5 [1] [2]. This difference arises from the additional oxygen atom in the 7-methoxy substituent of the benzofuran core. An increased HBA count can enhance solubility but may also reduce passive permeability.

Physicochemical Properties Molecular Recognition Structure-Activity Relationship

Ideal Application Scenarios for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone Based on Quantitative Evidence


CNS-Targeted Fragment-Based or HTS Screening Libraries

With a computed logP of 3.0 and a TPSA of 85.2 Ų, the compound is pre-qualified for CNS drug discovery screens. It can be prioritized over analogs with higher predicted logP (e.g., cyclohexylsulfonyl derivatives) or higher TPSA (e.g., triazole-containing derivatives) when the goal is to identify initial hits with favorable CNS physiochemical properties [1].

Kinase or GPCR Targeted Library Design Requiring a Specific HBA Pharmacophore

The compound possesses 6 hydrogen bond acceptor sites, one more than its furan-2-yl analog [1] [2]. This makes it a valuable inclusion in a screening deck where a methoxy oxygen is hypothesized to be critical for hinge-binding (in kinases) or interactions with a key serine/threonine residue (in GPCRs), offering a distinct pharmacophoric feature not present in the furan variant.

Physicochemical Property Optimization Studies

The direct, experimentally verifiable differences in HBA count (6 vs. 5) and TPSA (85.2 Ų) between 1448064-37-6 and its closest analogs provide a clean system for studying the impact of a single methoxy group on solubility, permeability, and metabolic stability in a matched molecular pair analysis [1] [2].

Building Block for Focused Library Synthesis

The compound serves as a key intermediate or final screening compound for libraries exploring the 7-methoxybenzofuran-2-carboxamide scaffold. Its procurement is justified when the goal is to generate SAR around the sulfonyl substituent while maintaining the optimized 7-methoxybenzofuran core, a moiety associated with diverse bioactivities in the patent literature [1].

Quote Request

Request a Quote for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.